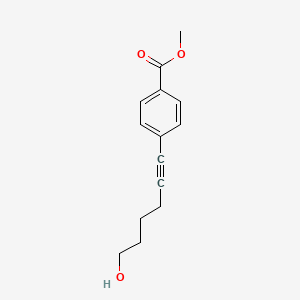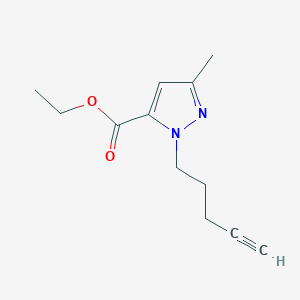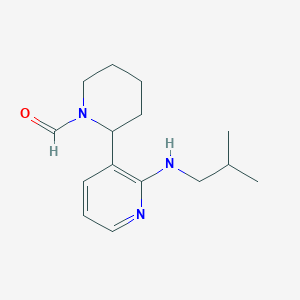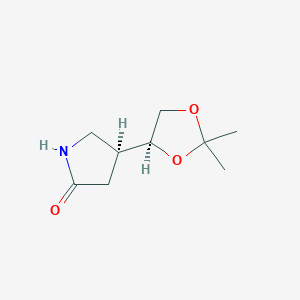
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine is a chemical compound that belongs to the class of heterocyclic compounds It contains a piperidine ring substituted with an isobutyl group and a phenoxypyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with 1-isobutylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with phenol in the presence of a catalyst such as palladium on carbon to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with alcohol or amine groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Isobutyl-2-piperidinyl)-N,N-diisopropyl-2-pyridinamine: A similar compound with a different substitution pattern on the piperidine ring.
Benzamide derivatives:
Uniqueness
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine is unique due to its specific substitution pattern and the presence of both piperidine and phenoxypyridine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H26N2O |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
5-[1-(2-methylpropyl)piperidin-2-yl]-2-phenoxypyridine |
InChI |
InChI=1S/C20H26N2O/c1-16(2)15-22-13-7-6-10-19(22)17-11-12-20(21-14-17)23-18-8-4-3-5-9-18/h3-5,8-9,11-12,14,16,19H,6-7,10,13,15H2,1-2H3 |
Clé InChI |
ZSUXKBNWEBDMPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)

![3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)







![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid](/img/structure/B11817160.png)
